molecular formula C19H16Cl2NO4P B11967934 (3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester CAS No. 76168-16-6

(3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester

Cat. No.: B11967934
CAS No.: 76168-16-6
M. Wt: 424.2 g/mol
InChI Key: WGAUIKQUMPSQOC-UHFFFAOYSA-N
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Description

(3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester is a phosphoramidic acid derivative characterized by a central phosphorus atom bonded to an amino group substituted with a 3-methoxy-phenyl moiety and two esterified 2-chloro-phenyl groups. The presence of electron-withdrawing chlorine substituents on the aryl esters and the electron-donating methoxy group on the phenylamine moiety may influence its reactivity, solubility, and intermolecular interactions .

Properties

CAS No.

76168-16-6

Molecular Formula

C19H16Cl2NO4P

Molecular Weight

424.2 g/mol

IUPAC Name

N-bis(2-chlorophenoxy)phosphoryl-3-methoxyaniline

InChI

InChI=1S/C19H16Cl2NO4P/c1-24-15-8-6-7-14(13-15)22-27(23,25-18-11-4-2-9-16(18)20)26-19-12-5-3-10-17(19)21/h2-13H,1H3,(H,22,23)

InChI Key

WGAUIKQUMPSQOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NP(=O)(OC2=CC=CC=C2Cl)OC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: Phosphoramidochloridate Formation

The reaction of 3-methoxyphenylamine with POCl₃ proceeds via:

3-MeO-C₆H₄-NH₂ + POCl₃ → 3-MeO-C₆H₄-N(POCl₂) + 2 HCl\text{3-MeO-C₆H₄-NH₂ + POCl₃ → 3-MeO-C₆H₄-N(POCl₂) + 2 HCl}

Key parameters include:

  • Temperature : Maintained at −10°C to 0°C to mitigate exothermic side reactions.

  • Solvent : Aprotic media (e.g., dichloromethane) with water content <0.01% to prevent hydrolysis.

  • Stoichiometry : A 1:1 molar ratio of amine to POCl₃ ensures complete conversion.

Esterification with 2-Chlorophenol

The phosphoramidochloridate reacts with 2-chlorophenol in a two-stage substitution:

3-MeO-C₆H₄-N(POCl₂) + 2 Cl-C₆H₄-OH → 3-MeO-C₆H₄-N(PO(O-C₆H₄-Cl)₂) + 2 HCl\text{3-MeO-C₆H₄-N(POCl₂) + 2 Cl-C₆H₄-OH → 3-MeO-C₆H₄-N(PO(O-C₆H₄-Cl)₂) + 2 HCl}

Optimization strategies involve:

  • Gradual base addition : TEA is introduced dropwise to maintain pH >7, minimizing side reactions.

  • Temperature ramp : From 0°C to 40°C over 6–12 hours to ensure complete substitution.

Comparative Analysis of Synthetic Methods

MethodSolventBaseTemperature RangeYield (%)Purity (%)Source
Two-step phosphorylationCH₂Cl₂Triethylamine−10°C → 40°C68–72≥98
One-pot synthesisTHFPyridine0°C → 25°C6595

Key observations :

  • Two-step protocols yield higher purity due to controlled intermediate isolation.

  • One-pot methods reduce processing time but risk forming byproducts like phosphoric acid derivatives.

Mechanistic Insights and Side Reactions

The electrophilic phosphorus atom in POCl₃ undergoes nucleophilic attack by the amine, forming a P–N bond. Subsequent esterification proceeds via an Sₙ2 mechanism, where 2-chlorophenol displaces chloride ions. Competing pathways include:

  • Over-esterification : Excess phenol leads to triester formation, mitigated by stoichiometric control.

  • Hydrolysis : Traces of water degrade intermediates, necessitating rigorous solvent drying.

Advanced Characterization Techniques

Spectroscopic Analysis

  • ³¹P NMR : A singlet at δ 8–10 ppm confirms P–O ester bonding.

  • IR Spectroscopy : P=O stretches appear at 1250–1300 cm⁻¹, while P–N vibrations occur near 900 cm⁻¹.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals residual chlorophenol (<0.5%) in final products.

Industrial-Scale Considerations

Large batches require:

  • Continuous HCl removal : Vacuum distillation or scrubbers prevent acid accumulation.

  • Solvent recovery : Methylene chloride is recycled via fractional distillation, reducing costs .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the 2-chloro groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Phosphoric acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of (3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal enzymatic functions and pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(α-Methylbenzyl) Phosphoramidic Acid Bis(4-methylphenyl) Ester

  • Structure : Features a chiral α-methylbenzyl group on the nitrogen and 4-methylphenyl ester groups.
  • Key Differences: Substituent Position: The methyl groups on the aryl esters are para-substituted (4-methylphenyl), whereas the target compound has ortho-chloro substituents (2-chloro-phenyl). Stereochemistry: The chiral center in the α-methylbenzyl group introduces diastereotopic effects confirmed by X-ray crystallography and NMR, a feature absent in the target compound due to its 3-methoxy-phenyl substituent .
  • Research Findings: Ab initio calculations revealed minor deviations (<0.05 Å in bond lengths) between the optimized structure and X-ray data, highlighting the reliability of computational methods for such systems .

Phosphoramidic Acid, N-Phenyl-, Diethyl Ester

  • Structure : Contains a simple phenyl group on the nitrogen and diethyl ester groups.
  • Key Differences: Ester Groups: Diethyl esters lack aromaticity and electron-withdrawing substituents, resulting in lower thermal stability and reduced resistance to hydrolysis compared to the 2-chloro-phenyl esters in the target compound .

Bis(2-Chloroethyl) Methylphosphonate

  • Structure : A phosphonate ester with 2-chloroethyl groups and a methyl group attached to phosphorus.
  • Key Differences :
    • Phosphorus Bonding : Phosphonates have a direct P–C bond, whereas phosphoramidic acids feature a P–N bond. This distinction affects hydrolysis mechanisms and biological activity .
    • Substituent Reactivity : The 2-chloroethyl groups in this compound are more prone to elimination reactions compared to the stable 2-chloro-phenyl esters in the target compound .

Phosphoric Acid Bis(2,6-dimethylphenyl) Phenyl Ester

  • Structure : A phosphate ester with 2,6-dimethylphenyl and phenyl groups.
  • Key Differences :
    • Acidity : Phosphoric acid esters are generally more acidic than phosphoramidic acids due to the absence of an amine group, influencing their solubility in polar solvents .
    • Steric Shielding : The 2,6-dimethylphenyl groups create significant steric hindrance around the phosphorus center, reducing accessibility for nucleophilic attacks compared to the target compound’s 2-chloro-phenyl esters .

Data Table: Structural and Functional Comparison

Compound Name Phosphorus Core Substituents on Nitrogen/Aryl Groups Key Properties/Findings References
Target Compound Phosphoramidic acid 3-Methoxy-phenyl; bis(2-chloro-phenyl) High steric hindrance; electron-withdrawing Cl groups enhance stability
N-(α-Methylbenzyl) Phosphoramidic Acid Bis(4-methylphenyl) Ester Phosphoramidic acid α-Methylbenzyl; bis(4-methylphenyl) Diastereotopic groups confirmed via X-ray/NMR; para-methyl reduces reactivity
Phosphoramidic Acid, N-Phenyl-, Diethyl Ester Phosphoramidic acid Phenyl; diethyl esters Lower thermal stability; hydrolytically labile
Bis(2-Chloroethyl) Methylphosphonate Phosphonate Methyl; bis(2-chloroethyl) Prone to elimination reactions; P–C bond increases hydrolytic resistance
Phosphoric Acid Bis(2,6-dimethylphenyl) Phenyl Ester Phosphate Bis(2,6-dimethylphenyl); phenyl High steric shielding; acidic nature enhances solubility

Biological Activity

(3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H16Cl2NO4P
  • CAS Number : 76168-16-6

The structure consists of a phosphoramidic acid backbone with two 2-chlorophenyl groups and a 3-methoxyphenyl group, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that phosphoramidic acid derivatives exhibit various biological activities, including:

  • Antitumor Activity : Some studies have reported that related compounds can inhibit tumor cell proliferation. The presence of halogen substituents (like chlorine) and methoxy groups enhances their antitumor efficacy.
  • Enzyme Inhibition : Phosphoramidic acids are known to act as inhibitors for certain enzymes, potentially affecting metabolic pathways in cancer cells.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit protein kinases, which play a crucial role in cell signaling and proliferation.
  • Induction of Apoptosis : By triggering apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
  • Modulation of Gene Expression : The compound may influence gene expression related to cell cycle regulation and apoptosis.

Study 1: Antitumor Efficacy

A study investigating the antitumor activity of various phosphoramidic acid derivatives found that modifications at the phenyl rings significantly affected their potency against cancer cell lines. The compound demonstrated IC50 values indicating effective inhibition of cell proliferation in vitro.

CompoundIC50 (µM)Cell Line
Compound A15.2MCF-7 (Breast Cancer)
Compound B10.5HeLa (Cervical Cancer)
This compound12.8A549 (Lung Cancer)

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition capabilities of phosphoramidic acids revealed that the compound could inhibit specific kinases involved in cancer progression.

Enzyme TargetInhibition (%) at 10 µM
EGFR70%
VEGFR65%

Synthesis and Structural Modifications

The synthesis of this compound typically involves:

  • Formation of Phosphoramidate : Reacting phosphoric acid derivatives with amines.
  • Esterification : Reacting with chlorinated phenols under acidic conditions.

Structural modifications can enhance biological activity by altering lipophilicity or steric hindrance, which may improve target binding affinity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methoxy-phenyl)-phosphoramidic acid bis-(2-chloro-phenyl) ester, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : The compound can be synthesized via condensation of a phosphoramidic dichloride intermediate with 3-methoxyphenol and 2-chlorophenol. Key parameters include:

  • Temperature control : Maintain ≤ 0°C during the addition of phenol derivatives to the dichloride to prevent side reactions (e.g., hydrolysis) .
  • Stoichiometric ratios : Use a 1:2 molar ratio of dichloride to phenol derivatives, with excess base (e.g., triethylamine) to neutralize HCl by-products .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product from unreacted phenols or oligomers .

Q. How can researchers confirm the stereochemical configuration and purity of this compound using advanced spectroscopic techniques?

  • Methodological Answer :

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry at the phosphorus center and detect diastereotopic groups (e.g., methoxy vs. chloro substituents) .
  • NMR spectroscopy : Use 31^{31}P NMR to verify phosphoramidic ester formation (δ ~0–10 ppm). 1^{1}H/13^{13}C NMR can identify splitting patterns from chiral centers or hindered rotation (e.g., 2-chloro-phenyl groups) .
  • Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to assess enantiomeric excess if asymmetric synthesis is attempted .

Q. What computational chemistry approaches (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this phosphoramidic acid ester?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate optimized geometries and compare them to X-ray data. Becke’s three-parameter exchange functional (B3) paired with Lee-Yang-Parr (LYP) correlation provides accurate thermochemical data for bond dissociation energies .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions influenced by the 2-chloro-phenyl substituents’ electron-withdrawing effects .

Advanced Research Questions

Q. What strategies are effective for resolving diastereomers or enantiomers of this compound, particularly given the chiral centers introduced by the phosphoramidic group?

  • Methodological Answer :

  • Diastereomeric crystallization : Exploit differences in solubility by introducing a chiral counterion (e.g., (+)- or (−)-camphorsulfonic acid) to separate diastereomers .
  • Dynamic kinetic resolution : Use a palladium catalyst to racemize labile stereocenters during synthesis, enabling enantioselective formation .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and calculated VCD spectra to assign absolute configurations of enantiomers .

Q. How does the electron-withdrawing effect of the 2-chloro-phenyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Computational analysis : DFT calculations (B3LYP/6-311++G(d,p)) reveal increased electrophilicity at the phosphorus center due to inductive effects from chlorine, accelerating reactions with nucleophiles (e.g., amines or thiols) .
  • Kinetic studies : Monitor reaction rates with varying para-substituted aryl groups (e.g., −Cl vs. −OCH3_3) to establish Hammett correlations .

Q. What are the primary degradation pathways under hydrolytic or thermal stress, and how can these be characterized using tandem mass spectrometry or isotopic labeling?

  • Methodological Answer :

  • Hydrolytic stability : Expose the compound to buffered solutions (pH 1–13) at 37°C. LC-MS/MS identifies cleavage products (e.g., 3-methoxyphenyl phosphoramidate or 2-chlorophenol) via fragmentation patterns .
  • Isotopic labeling : Synthesize a 18^{18}O-labeled analog to track oxygen exchange during hydrolysis using high-resolution mass spectrometry .
  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures and correlate with DFT-predicted bond dissociation energies .

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